3-(4-Chlorophenyl)-3-pentanol
Overview
Description
3-(4-Chlorophenyl)-3-pentanol is a useful research compound. Its molecular formula is C11H15ClO and its molecular weight is 198.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pesticide Science : A study noted the structural properties of compounds related to 3-(4-Chlorophenyl)-3-pentanol, such as 1-(4-chlorophenyl)-3-(2-fluorophenyl)-2-(1,2,4-triazol-1-yl)propan-1-one. These compounds show potential as fungicides, with different enantiomers possibly binding differently at the active site (Anderson et al., 1984).
Plant Growth Regulation : Research on (2RS, 3RS)-1-(4-Chlorophenyl)-4, 4-dimethyl-2-(1H-1,2,4 triazol-1-yl) pentan-3-ol (Paclobutrazol) demonstrates its influence on plant growth and response to drought, making it relevant in agricultural applications (Asamoah & Atkinson, 1985).
Green Chemistry : A study describes the use of 3-pentanol/ReOCl3(SMe2)(OPPh3) in the deoxygenation of carbonyl compounds, highlighting its role in green chemistry applications (Bernardo & Fernandes, 2016).
Frontiers in Plant Science : 3-Pentanol, a related compound, has been studied for its role in priming plant immunity against bacterial pathogens, showcasing its potential in enhancing plant defense mechanisms (Song, Choi, & Ryu, 2015).
The Journal of Physical Chemistry A : Research on 3-pentanol as an alternative fuel or green fuel additive for modern engines, particularly its autoignition properties, indicates its potential in energy applications (Feng et al., 2021).
Applied Microbiology and Biotechnology : Pentanol isomers like 3-methyl-1-butanol, found as by-products of microbial fermentations, have potential as biofuels, pointing towards biotechnological applications (Cann & Liao, 2009).
Fuel : A study evaluated diesel engines running on blends of diesel and pentanol, including 1-pentanol, highlighting its significance in alternative fuel research (Yilmaz & Atmanli, 2017).
properties
IUPAC Name |
3-(4-chlorophenyl)pentan-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-3-11(13,4-2)9-5-7-10(12)8-6-9/h5-8,13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRAFQSXAIGENZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=C(C=C1)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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